N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonamide compounds, including those with piperazine heterocycles, involves specific chemical pathways that enable the formation of the desired complex molecules. Xiao et al. (2022) describe the synthesis of related benzenesulfonamide compounds, providing a foundational approach to understanding the synthesis mechanisms that could apply to our compound of interest (Xiao et al., 2022).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized using techniques like density functional theory (DFT) and X-ray single crystal diffraction. Xiao et al. (2022) performed DFT optimization and X-ray crystallography on similar molecules, providing insights into the intermolecular interactions and molecular electrostatic potential, which are crucial for understanding the chemical behavior of these compounds (Xiao et al., 2022).
Chemical Reactions and Properties
Benzenesulfonamide compounds participate in various chemical reactions, attributing to their functional groups. The synthesis and reaction mechanisms, as studied by Watanabe et al. (1969), involve ortho-lithiation, condensation with electrophilic compounds, and subsequent transformations into carbinols, imines, amides, and acids (Watanabe et al., 1969).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are determined through empirical studies. For instance, the crystal structure and physical form can be elucidated through X-ray diffraction studies, as done by Li and Su (2007) for a related piperazine-1,4-diium compound (Li & Su, 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and hydrogen bonding patterns, are integral to understanding the compound's interactions and potential biological activities. The study by Li and Su (2007) provides insights into the hydrogen bonding patterns and stability of related compounds through crystallography, which can be extrapolated to understand the chemical properties of our compound of interest (Li & Su, 2007).
properties
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-4-18-9-11-19(12-10-18)16(20)13-17(3)23(21,22)15-7-5-14(2)6-8-15/h5-8H,4,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPPISBCMGCOLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.